molecular formula C7H13NO3 B6202891 2-methyl-2-(N-methylacetamido)propanoic acid CAS No. 190602-97-2

2-methyl-2-(N-methylacetamido)propanoic acid

Cat. No.: B6202891
CAS No.: 190602-97-2
M. Wt: 159.18 g/mol
InChI Key: ZUGVBQSJDWCALN-UHFFFAOYSA-N
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Description

2-Methyl-2-(N-methylacetamido)propanoic acid is a specialized organic compound with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol . This molecule features a tertiary carbon center bonded to both a carboxylic acid group and an N-methylacetamido group, a structure often exploited in chemical synthesis and materials science. Its defined structure, represented by the SMILES notation CC(=O)N(C)C(C)(C)C(=O)O, makes it a valuable intermediate for researchers . Potential applications include its use as a building block in pharmaceutical development, where its rigid, sterically hindered structure could be incorporated to influence the physicochemical properties of lead compounds. In polymer science, it can serve as a functional monomer to introduce specific amide side chains or modify polymer backbone characteristics. The compound is provided For Research Use Only and is intended solely for laboratory and manufacturing research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can identify the compound by its CAS Registry Number, 190602-97-2 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

190602-97-2

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-[acetyl(methyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C7H13NO3/c1-5(9)8(4)7(2,3)6(10)11/h1-4H3,(H,10,11)

InChI Key

ZUGVBQSJDWCALN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C(C)(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 2 N Methylacetamido Propanoic Acid and Its Precursors

Strategies for Carbon-Carbon Bond Formation Leading to the 2,2-Disubstituted Propanoic Acid Core

In this approach, a propanoic acid ester, such as ethyl propanoate, is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to generate the corresponding enolate. This enolate then acts as a nucleophile, reacting with a methylating agent (e.g., methyl iodide) in an SN2 reaction to introduce the first methyl group at the α-carbon. To install the second methyl group, the process is repeated: the resulting 2-methylpropanoate (B1197409) ester is again treated with a strong base to form a new enolate, which is subsequently quenched with another equivalent of the methylating agent. The final step involves the hydrolysis of the ester to yield the desired 2,2-dimethylpropanoic acid.

An alternative strategy for α-methylation of carboxylic acid derivatives involves the use of dimethyl carbonate (DMC) in the presence of a base like potassium carbonate. DMC is considered a green methylating agent due to its lower toxicity compared to traditional reagents like methyl iodide. While often used for monomethylation, reaction conditions can be optimized to achieve dialkylation.

MethodReagents & ConditionsAdvantagesDisadvantages
Sequential Enolate Alkylation 1. LDA, THF, -78°C; 2. CH₃I; RepeatHigh yield, well-establishedRequires cryogenic temperatures, strong base, and moisture-free conditions
Dimethyl Carbonate (DMC) Methylation DMC, K₂CO₃, high temperatureGreener reagent, less toxicMay require harsh conditions, potential for side reactions

Amide Bond Formation Routes for the N-methylacetamido Group

The formation of the N-methylacetamido group requires the construction of an amide bond. This can be achieved through several reliable methods, most commonly involving the coupling of a carboxylic acid with an amine. The synthetic sequence typically involves preparing a precursor such as 2-methyl-2-(methylamino)propanoic acid and then acetylating the secondary amine.

The most prevalent method for forming amide bonds is the direct condensation of a carboxylic acid and an amine, facilitated by a coupling reagent. luxembourg-bio.com This reaction activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. hepatochem.comchemistrysteps.com A wide array of coupling reagents has been developed, each with specific advantages regarding reaction time, yield, and suppression of side reactions like racemization. luxembourg-bio.comucl.ac.uk

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk These reagents are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize epimerization. nih.gov Another approach involves converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride or oxalyl chloride, which then readily reacts with the amine. ucl.ac.uk

Coupling ReagentAcronymByproductsKey Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDCWater-soluble urea (B33335)Mild conditions, byproduct easily removed by aqueous workup. chemistrysteps.com
HATU HATUTetramethylurea, HOAtHighly efficient, fast reaction times, suitable for sterically hindered substrates. ucl.ac.uk
Propylphosphonic Anhydride T3PPhosphonic acidsRobust, low epimerization, broad substrate scope. ucl.ac.uk
Dicyclohexylcarbodiimide (B1669883) DCCDicyclohexylurea (DCU)Effective, but DCU byproduct is often insoluble and can be difficult to remove. luxembourg-bio.com

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically non-enolizable like formaldehyde), and a primary or secondary amine. organic-chemistry.orgbyjus.com The reaction results in an aminomethylated product, known as a Mannich base, effectively forming a new carbon-carbon bond. adichemistry.comsyntheticmap.com

The mechanism begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. byjus.comadichemistry.comresearchgate.net The active hydrogen compound, often a ketone or another carbonyl compound, tautomerizes to its enol form, which then attacks the iminium ion to yield the final β-amino carbonyl product. byjus.comadichemistry.com

While a classic Mannich reaction does not directly synthesize the 2-methyl-2-(N-methylacetamido)propanoic acid structure, it is a powerful tool for creating β-amino carbonyl compounds in analogous systems. ucsb.edu These products can serve as versatile intermediates for the synthesis of more complex molecules, including various amino acid derivatives and natural products. organic-chemistry.org

Protecting Group Strategies and Deprotection Techniques

In multi-step syntheses of complex molecules like amino acid derivatives, the use of protecting groups is essential to prevent unwanted side reactions at reactive functional groups. nih.gov For the synthesis of the target compound, both the carboxylic acid and the amine functionalities of a precursor like 2-amino-2-methylpropanoic acid may require temporary protection. libretexts.orgresearchgate.net

The choice of protecting groups is guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others under distinct reaction conditions. peptide.com

Amine Protection: The α-amino group is commonly protected as a carbamate. The most widely used protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The Boc group is stable to bases but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). Conversely, the Fmoc group is stable to acid but is removed by treatment with a mild base, such as piperidine (B6355638). researchgate.netug.edu.pl Another common group, benzyloxycarbonyl (Z), is typically removed by catalytic hydrogenation. researchgate.net

Carboxylic Acid Protection: The carboxyl group is usually protected as an ester. Methyl or ethyl esters can be synthesized via Fischer esterification and are typically removed by saponification with a base like NaOH. For syntheses requiring milder deprotection, tert-butyl (tBu) esters are used, which can be cleaved under acidic conditions identical to those used for Boc group removal. nih.gov

Protecting GroupAbbreviationTarget GroupDeprotection Conditions
tert-Butoxycarbonyl BocAmineStrong acid (e.g., TFA)
9-Fluorenylmethoxycarbonyl FmocAmineBase (e.g., 20% piperidine in DMF)
Benzyloxycarbonyl Z or CbzAmineCatalytic Hydrogenation (H₂/Pd)
tert-Butyl Ester OtBuCarboxylic AcidStrong acid (e.g., TFA)
Methyl/Ethyl Ester OMe/OEtCarboxylic AcidBase hydrolysis (saponification)

Stereochemical Control and Resolution in the Synthesis of Related Chiral Analogs

The target molecule, this compound, is achiral due to the presence of two identical methyl groups on the α-carbon. However, the synthesis of structurally related chiral analogs, where the two α-substituents are different (e.g., a methyl and an ethyl group), requires stereochemical control to obtain enantiomerically pure products. acs.orgacs.orgrsc.org The development of asymmetric methods for synthesizing α,α-disubstituted amino acids is an active area of research. rsc.org

Several strategies can be employed:

Asymmetric Catalysis: This approach uses a chiral catalyst to induce stereoselectivity. For instance, organocatalytic methods, such as asymmetric Mannich reactions or phase-transfer catalysis, can be used to construct the quaternary stereocenter with high enantiomeric excess. ucsb.edu

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, such as alkylation. After the desired stereocenter is created, the auxiliary is removed.

Classical Resolution: If an asymmetric synthesis is not feasible, a racemic mixture of the chiral analog can be prepared and then separated into its constituent enantiomers. A common method is to react the racemate with a single enantiomer of a chiral resolving agent (e.g., a chiral amine or alcohol) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. Following separation, the resolving agent is cleaved to yield the pure enantiomers.

Green Chemistry Approaches and Sustainable Synthesis Development

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. whiterose.ac.uk Several green chemistry principles can be applied to the synthesis of this compound and its precursors.

Catalytic Amide Bond Formation: A major goal is to replace stoichiometric coupling reagents, which generate significant waste, with catalytic methods. ucl.ac.ukresearchgate.netsigmaaldrich.com Boron-derived catalysts, such as boronic acids, can facilitate direct amidation between carboxylic acids and amines with water as the only byproduct. mdpi.comrsc.org This process often uses azeotropic distillation to remove water and drive the reaction to completion. ucl.ac.uk

Enzymatic Synthesis: Biocatalysis offers a highly sustainable route for chemical transformations. rsc.org Enzymes operate under mild conditions (temperature and pH) in aqueous media and exhibit high selectivity, reducing the need for protecting groups and minimizing side products. nih.govresearchgate.net For amide bond formation, lipases like Candida antarctica lipase (B570770) B (CALB) have been shown to effectively catalyze the condensation of carboxylic acids and amines in non-aqueous solvents. mdpi.com ATP-dependent ligases can also be used for direct amide synthesis in aqueous environments. polimi.itnih.gov

Solvent-Free Reactions: Eliminating solvents reduces waste and simplifies purification. Some amide syntheses can be performed under solvent-free conditions, for example, by heating a mixture of a carboxylic acid and urea with boric acid as a catalyst. researchgate.net

Use of Greener Reagents: As mentioned previously, employing less toxic and more environmentally benign reagents, such as using dimethyl carbonate (DMC) for methylation, contributes to a more sustainable synthetic process. acs.orgrsc.org Electrosynthesis is also emerging as a powerful and green tool for amide bond formation. rsc.org

Chemical Reactivity and Transformation of 2 Methyl 2 N Methylacetamido Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for various chemical modifications, including esterification, amidation, and reduction.

2-methyl-2-(N-methylacetamido)propanoic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions. A common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. For instance, the reaction with ethanol (B145695) under acidic catalysis would yield ethyl 2-methyl-2-(N-methylacetamido)propanoate. evitachem.com

The reactivity of the alcohol in esterification generally follows the order of primary > secondary > tertiary alcohols due to steric hindrance. The reaction conditions can be optimized by adjusting the temperature, reaction time, and the choice of catalyst.

Table 1: Representative Esterification Reactions of Carboxylic Acids

Carboxylic Acid ReactantAlcoholCatalystReaction ConditionsEster ProductYield (%)
Propanoic acid1-PropanolH₂SO₄RefluxPropyl propanoate72
Propanoic acidMethanolH₂SO₄RefluxMethyl propanoateHigh
2-Methylpropanoic acidEthanolAcid catalystHeatEthyl 2-methylpropanoate (B1197409)Not specified

Note: The data in this table is based on the esterification of similar carboxylic acids and is intended to be illustrative of the expected reactivity of this compound.

The carboxylic acid functionality of this compound can react with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. bachem.com

These methods are widely employed in peptide synthesis, and this compound can be incorporated into peptide chains using these standard coupling protocols. The choice of coupling reagent, base, and solvent can be tailored to optimize the reaction yield and minimize racemization if chiral amines are used. luxembourg-bio.com

Table 2: Common Coupling Reagents for Amidation

Coupling ReagentAdditiveBaseTypical Solvent
DCCHOBtN,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)
EDCHOAtTriethylamine (TEA)N,N-Dimethylformamide (DMF)
HATU-DIPEADMF
PyBOP-DIPEADMF

Note: This table lists common reagents used for the amidation of carboxylic acids and is applicable for the reactions of this compound.

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Borane (BH₃) complexes, such as BH₃·THF, can also be used for this purpose. It is important to note that these reducing agents are generally not selective and may also reduce the amide functionality, although amides are typically less reactive towards reduction than carboxylic acids.

Further reduction of the resulting alcohol or direct reductive amination of the carboxylic acid can lead to the formation of amines, though this is a less common transformation for this specific substrate.

Reactions at the N-methylacetamido Group

The tertiary amide group in this compound is generally stable but can undergo specific chemical transformations under appropriate conditions.

The amide bond in the N-methylacetamido group can be hydrolyzed to yield 2-amino-2-methylpropanoic acid and N-methylacetamide under either acidic or basic conditions, typically requiring harsh reaction conditions such as prolonged heating with concentrated acid or base.

Under acidic conditions, the reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Due to the stability of the amide bond, these reactions generally require more forcing conditions than the hydrolysis of an ester.

While the amide nitrogen in this compound is already substituted, further reactions at this position are generally limited. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than an amine nitrogen.

Alkylation of the amide nitrogen is challenging and typically not a facile reaction. Similarly, acylation of the amide nitrogen to form an imide is also an unfavorable process under standard acylation conditions. More specialized and reactive reagents would be required for such transformations, and these are not common reactions for this type of amide functionality.

Modifications of the Methyl Substituents

The methyl groups of this compound, specifically the gem-dimethyl groups at the α-carbon, the N-methyl group, and the acetyl methyl group, are generally unreactive due to the high bond dissociation energy of C-H bonds in alkanes. Direct functionalization of these methyl groups typically requires harsh reaction conditions that may not be compatible with the other functional groups in the molecule.

However, indirect modifications can be envisioned. For instance, N-methylation is a common strategy in peptide and medicinal chemistry to enhance properties like bioavailability. monash.edu While the target molecule is already N-methylated, related secondary amides could be methylated to introduce this feature. Common reagents for N-methylation of amides include methyl iodide with a base like sodium hydride, or milder reagents like methyl trifluoroacetate. researchgate.netacs.org Conversely, demethylation of the N-methyl group is possible but often requires harsh conditions that could lead to amide hydrolysis.

Selective modification of one of the gem-dimethyl groups is exceptionally challenging due to their chemical equivalence and steric inaccessibility.

Transformations at the Quaternary Carbon Center

The quaternary carbon atom, substituted with two methyl groups, a carboxylic acid, and an N-methylacetamido group, is highly sterically hindered. This steric bulk significantly limits the possibility of nucleophilic substitution reactions at this center.

A key concept governing the reactivity of structures containing a gem-dimethyl group is the "gem-dimethyl effect," also known as the Thorpe-Ingold effect. This effect describes the observation that the presence of two substituents on a carbon atom can accelerate intramolecular reactions by altering the bond angles and bringing the reactive groups into closer proximity. arkat-usa.orgresearchgate.netresearchgate.net While this compound itself does not have another reactive group suitably positioned for an intramolecular reaction, this principle is important when considering the design of derivatives of this compound for specific applications. The presence of the gem-dimethyl group can favor cyclization reactions in derivatives where a nucleophilic or electrophilic center is introduced at an appropriate position. arkat-usa.orgresearchgate.net

Direct functionalization of the quaternary carbon via C-H activation is also a significant challenge due to the absence of activatable C-H bonds at this position.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound has not been extensively reported. However, predictions can be made based on the reactivity of its constituent functional groups and related N-acyl amino acids.

Photochemical Reactivity: The amide and carboxylic acid moieties are the most likely sites for photochemical reactions. N-acyl enamines, for example, are known to undergo photocyclisation reactions. While the title compound is not an enamine, irradiation could potentially induce reactions such as Norrish-type cleavage of the acetyl group. The presence of the N-methyl group may influence the photochemical pathways compared to N-H amides. nih.gov

Electrochemical Reactivity: The carboxylic acid group is a prime candidate for electrochemical transformations, particularly oxidative decarboxylation. The Kolbe electrolysis and the Hofer-Moest reaction are classic examples where anodic oxidation of a carboxylic acid leads to a radical or a carbocation intermediate, respectively, after the loss of carbon dioxide. nih.gov The stability of the resulting tertiary radical or cation at the quaternary carbon would favor such reactions. However, the steric hindrance around the carboxylic acid might affect its interaction with the electrode surface, potentially requiring higher overpotentials. researchgate.net Studies on the electrochemical hydrogenation of carboxylic acid derivatives have also been reported, offering a potential route for reduction. rsc.org

Table 1: Examples of Photochemical and Electrochemical Reactions of Related N-Acyl Amino Acids
Reaction TypeSubstrate ClassConditionsProduct TypeReference
PhotocyclisationN-Acyl EnaminesUV irradiationCyclized products
Oxidative AmidationEnaminesVisible light, photocatalyst, O₂Amides nih.gov
Kolbe ElectrolysisCarboxylic AcidsAnodic oxidationRadical-derived products nih.gov
Hofer-Moest ReactionCarboxylic AcidsAnodic oxidationCarbocation-derived products nih.gov

Reaction Mechanisms and Kinetics of Key Transformations

The reaction mechanisms of this compound are typical of its functional groups, but the kinetics are significantly influenced by steric hindrance.

Esterification and Amide Bond Formation: The carboxylic acid can undergo esterification with alcohols under acidic catalysis or be converted to an activated species (e.g., acyl chloride, active ester) for amide bond formation with amines. The mechanism of these reactions is well-established. However, the steric bulk of the gem-dimethyl groups and the N-methylacetamido group at the α-position is expected to slow down the reaction rate compared to less hindered carboxylic acids. bioengineer.org The synthesis of peptides containing sterically hindered amino acids, such as N-methylated and α,α-disubstituted residues, often requires specialized coupling reagents and longer reaction times to overcome the slow kinetics. bioengineer.orgacs.org

Amide Hydrolysis: The N-acetyl and N-methyl groups on the amide nitrogen contribute to its stability towards hydrolysis. Acid- or base-catalyzed hydrolysis of the amide bond is possible but generally requires more forcing conditions than for primary or secondary amides due to steric hindrance around the carbonyl group. Kinetic studies on the acidolysis of sterically hindered N-acyl-N,α,α-trialkyl glycine (B1666218) amides have shown that while steric effects are significant, polar effects of the substituents also play a crucial role in determining the reaction rates. nih.gov

Table 2: Factors Influencing Kinetics of Reactions in Sterically Hindered N-Acyl Amino Acid Analogs
ReactionInfluencing FactorEffect on Reaction RateReference
Peptide Synthesis (Acyl Transfer)N-methylation and α,α-disubstitutionDecreased rate due to steric hindrance bioengineer.org
Acidolysis of N-acyl-N,α,α-trialkyl glycine amidesSteric and polar effects of substituentsComplex correlation, with steric effects being less dominant than expected nih.gov
Enzymatic Hydrolysis of N-Acyl Amino AcidsStructure of acyl group and amino acidHigh substrate specificity and enantioselectivity harvard.edu

Derivatization and Analog Synthesis of 2 Methyl 2 N Methylacetamido Propanoic Acid

Synthesis of Esters and Amides of 2-methyl-2-(N-methylacetamido)propanoic acid

The carboxylic acid group is the primary site for derivatization, readily converted into esters and amides. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.

Ester Synthesis: Esterification can be achieved through several methods. A common approach is Fischer esterification, involving reaction with an alcohol under acidic catalysis, although this method can be harsh. Milder conditions are often preferred, such as using coupling agents or converting the carboxylic acid to a more reactive species like an acyl halide. For instance, treatment with thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride, which readily reacts with alcohols to form the desired ester.

Amide Synthesis: The formation of amides from this compound and a primary or secondary amine is a cornerstone of peptide chemistry and analog synthesis. researchgate.net This transformation requires coupling reagents to form an activated intermediate that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical to ensure high yields and minimize side reactions. Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, although racemization is not a concern for this achiral compound. Organophosphorus reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), also provide efficient amide bond formation. researchgate.net

A direct method for forming both esters and amides involves the use of diethyl chlorophosphate in pyridine, which activates the carboxylic acid, allowing for sequential reaction with alcohols and then amines if desired. researchgate.net Another modern approach uses alkali metal amidoboranes, such as sodium amidoborane (NaAB), which can react efficiently with esters to form primary amides. nih.gov This method could be applied to an ester of this compound to yield its primary amide derivative.

The table below summarizes common methods for these syntheses.

DerivativeReagentsConditionsKey Features
Methyl Ester Methanol, Thionyl ChlorideRoom TemperatureInvolves formation of a reactive acyl chloride intermediate.
Ethyl Ester Ethanol (B145695), DCC, DMAPRoom TemperatureMild conditions, catalyzed by DMAP (4-dimethylaminopyridine).
Benzyl Amide Benzylamine, EDC, HOBt0°C to Room TemperatureStandard peptide coupling conditions for high yield. researchgate.net
Primary Amide 1. Oxalyl Chloride2. AmmoniaTwo-step processConversion to acyl chloride followed by reaction with ammonia.
Various Amides Various Amines, PyBOP, DIPEARoom TemperatureHigh efficiency for a broad range of amines.

Creation of Functionalized Analogs via Side Chain Modifications

The term "side chain" for this compound refers to the two α-methyl groups and the N-methylacetamido moiety. Modifying these groups is less straightforward than derivatizing the carboxylic acid and typically requires bespoke synthetic routes starting from different precursors.

Modification of α-Alkyl Groups: To create analogs with functionalized α-substituents (e.g., replacing a methyl group with a benzyl or a functionalized alkyl chain), one would need to start from a different α-amino acid precursor. For example, starting with an amino acid that already contains the desired side chain and then performing the N-acetylation and subsequent N-methylation would yield the desired analog.

Modification of the N-Acyl Group: The N-methylacetamido group offers a more direct opportunity for modification.

Varying the Acyl Group: Instead of the acetyl group, other acyl chlorides or anhydrides (e.g., propionyl chloride, benzoyl chloride) could be used in the initial N-acylation step of the synthesis to generate a library of analogs with different N-acyl functionalities.

Modification of the N-Methyl Group: While challenging, it might be possible to synthesize analogs with different N-alkyl groups by using alternative N-alkylated amino acid precursors.

For instance, statistical copolymers composed of 2-methyl-2-oxazoline can be functionalized at the side chain, demonstrating a strategy for introducing functionality that could be conceptually adapted for small molecule synthesis. nih.gov

Incorporation of this compound into Larger Molecular Scaffolds

The unique structural properties of α,α-disubstituted amino acids, like the one , make them valuable building blocks for constructing larger, structurally defined molecules, particularly peptides. The gem-dimethyl group restricts the conformational freedom of the peptide backbone, often inducing helical or turn structures.

To incorporate this compound into a peptide sequence, it would first be activated at its carboxyl group using standard peptide coupling reagents (e.g., HBTU, HATU, PyBOP). This activated species can then be coupled to the N-terminus of a growing peptide chain, typically supported on a solid phase (Solid-Phase Peptide Synthesis, SPPS). The N-methylacetamido group would cap this specific unit within the peptide, preventing further chain elongation from its nitrogen atom and potentially influencing the local conformation and hydrogen bonding patterns of the final peptide.

StepProcedureReagentsPurpose
1. Activation Pre-activation of the carboxylic acid.HBTU, DIPEA in DMFCreates a highly reactive O-acylisourea intermediate.
2. Coupling Addition of the activated acid to a resin-bound peptide with a free N-terminus.Activated acid solutionForms a new amide bond, incorporating the building block.
3. Capping (Inherent) The N-methylacetamido group acts as a permanent cap.N/ATerminates the chain at this position and influences local structure.

Design and Synthesis of Conformationally Restricted Analogs

Conformational restriction is a powerful strategy in medicinal chemistry used to design molecules with improved potency and selectivity by "locking" them into a bioactive conformation. unina.it this compound is already conformationally restricted due to the steric hindrance imposed by the gem-dimethyl group at the α-carbon.

To introduce further constraints, several strategies can be employed:

Cyclization: The molecule could be incorporated into a cyclic peptide or a small-molecule macrocycle. For example, an ester or amide derivative could be synthesized with a functional group on the ester/amide moiety that can then react with another part of the molecule to form a ring.

Incorporation into Rigid Scaffolds: The propanoic acid could be attached as a substituent to a rigid core structure, such as a bicyclic system. nih.gov This would fix its orientation relative to other functional groups.

The design of such analogs often relies on computational modeling to predict the low-energy conformations that would be favored by the new structural constraints. The synthesis would then be tailored to achieve the target structure, often involving multi-step sequences. nih.govresearchgate.net

Libraries of Derivatives for High-Throughput Screening (Chemical Probe Development)

High-throughput screening (HTS) requires access to a large number of structurally diverse compounds, known as a chemical library. The structure of this compound is well-suited for the creation of a focused library of derivatives for use as chemical probes.

A common approach is parallel synthesis, where the core scaffold is reacted with a set of diverse building blocks in a spatially separated array (e.g., a 96-well plate). Starting from the parent acid, a library of esters and amides can be generated by reacting it with a collection of different alcohols and amines.

The table below illustrates a hypothetical library design based on this principle.

Core CompoundReagent Set A (Alcohols)Reagent Set B (Amines)Resulting Library
This compound- Ethanol- Propanol- Benzyl alcohol- Phenol- Aniline- Cyclohexylamine- Morpholine- Piperidine (B6355638)A diverse set of ester and amide derivatives with varying steric and electronic properties suitable for screening.

This library could be synthesized using automated liquid handlers and purified via high-throughput methods. Such a library would allow for the systematic exploration of the structure-activity relationship (SAR) around this chemical scaffold, facilitating the discovery of new biologically active compounds or chemical probes.

Spectroscopic and Advanced Structural Characterization of 2 Methyl 2 N Methylacetamido Propanoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of 2-methyl-2-(N-methylacetamido)propanoic acid. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different methyl groups and the carboxylic acid proton. The two methyl groups attached to the quaternary carbon would likely appear as a singlet, integrating to six protons. The N-methyl group would also be a singlet, integrating to three protons, as would the acetyl methyl group. The chemical shifts of these signals would be influenced by their local electronic environments.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the quaternary carbon, the carboxylic acid carbon, the amide carbonyl carbon, and the various methyl carbons.

2D NMR Techniques: To confirm the connectivity of the atoms, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY would reveal proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for identifying longer-range couplings between protons and carbons, helping to piece together the full carbon skeleton and the placement of functional groups. For solid samples or to study the compound in its native solid state, Solid-State NMR (ssNMR) could provide information on the molecular structure and dynamics in the absence of a solvent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data is a hypothetical representation of expected NMR signals. Actual experimental values may vary.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
C(CH₃)₂~1.5~25Singlet
N-CH₃~2.9~35Singlet
CO-CH₃~2.1~22Singlet
COOHBroad, variable~175Singlet
C(CH₃)₂-~60-
N-C=O-~170-

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition of the molecule. For this compound (C₇H₁₃NO₃), the expected monoisotopic mass is approximately 159.0895 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions for MS analysis. Under EI conditions, the molecule would likely undergo fragmentation, providing valuable structural information. The fragmentation pattern can help to identify key structural motifs within the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data Note: This data is based on predicted values and common fragmentation patterns for similar compounds.

AdductPredicted m/z
[M+H]⁺160.0968
[M+Na]⁺182.0787
[M-H]⁻158.0823

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms or Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, provided that a suitable single crystal of this compound or a derivative can be grown.

This technique would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity established by NMR. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and can identify intermolecular interactions such as hydrogen bonding. The carboxylic acid and amide functionalities of the molecule make it a prime candidate for forming hydrogen-bonded networks in the solid state. Obtaining a crystal structure would provide unequivocal proof of the compound's structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. A strong absorption band around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid, and another strong band around 1620-1650 cm⁻¹ would be attributed to the C=O stretching of the tertiary amide.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretching vibrations would also be visible in the Raman spectrum, C-C and C-N stretching vibrations often give rise to strong Raman signals, aiding in the characterization of the molecular backbone.

Interactive Data Table: Expected Vibrational Spectroscopy Bands Note: These are typical wavenumber ranges for the expected functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Carboxylic AcidO-H stretch2500-3300 (broad)IR
Carboxylic AcidC=O stretch1700-1730IR, Raman
AmideC=O stretch1620-1650IR, Raman
AlkylC-H stretch2850-3000IR, Raman

Computational and Theoretical Studies on 2 Methyl 2 N Methylacetamido Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No specific quantum chemical calculations for the electronic structure and molecular geometry of 2-methyl-2-(N-methylacetamido)propanoic acid have been reported in the available literature. Such studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory), would be essential to determine key electronic properties. These properties would include the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. Furthermore, these calculations would provide a precise, optimized three-dimensional geometry of the molecule, detailing bond lengths, bond angles, and dihedral angles.

Conformational Analysis and Energy Minimization Studies

A conformational analysis of this compound, which would identify the molecule's stable three-dimensional shapes (conformers), has not been published. This type of study involves systematically rotating the single bonds within the molecule to map the potential energy surface. The resulting low-energy conformers would represent the most likely shapes the molecule adopts. Energy minimization calculations would be performed for each identified conformer to find its most stable geometry. The relative energies of these minimized structures would indicate their population distribution at a given temperature.

Molecular Dynamics Simulations to Understand Flexibility and Interactions

There are no molecular dynamics (MD) simulation studies available for this compound in the public domain. MD simulations would offer a dynamic view of the molecule's behavior over time, providing insights into its flexibility and how it interacts with its environment, such as a solvent or a biological receptor. These simulations could reveal the range of motion of different parts of the molecule and identify persistent intramolecular and intermolecular interactions, such as hydrogen bonds.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

No theoretical predictions of the spectroscopic properties of this compound have been found in the literature. Computational methods can be used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. For instance, calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the vibrational frequencies that would appear in an Infrared (IR) spectrum.

Prediction of Reactivity and Mechanistic Pathways (e.g., Transition State Calculations)

There is no published research on the predicted reactivity or mechanistic pathways of this compound. Theoretical studies could be employed to understand how this molecule might react with other chemical species. This would involve calculating reactivity descriptors, such as Fukui functions or the energies of frontier molecular orbitals. To investigate a specific chemical reaction, researchers would calculate the energies of the reactants, products, and any transition states to determine the reaction's feasibility and mechanism.

Ligand Binding and Interaction Studies (if applicable, without reference to clinical outcomes)

No computational studies on the binding and interaction of this compound with any protein or other biological target have been identified. If this molecule were being investigated for a potential biological role, molecular docking and more advanced techniques like free energy calculations would be used to predict its binding orientation, affinity, and the specific interactions it forms within a binding site.

Applications of 2 Methyl 2 N Methylacetamido Propanoic Acid in Chemical Research and Development

As a Building Block in Organic Synthesis

2-methyl-2-(N-methylacetamido)propanoic acid serves as a versatile scaffold in organic synthesis, primarily due to its combination of functional groups and structural rigidity. evitachem.comcymitquimica.com Its carboxylic acid moiety can readily undergo reactions such as esterification or amidation, allowing for its incorporation into larger, more complex molecules. evitachem.com The compound's backbone, derived from the α,α-disubstituted amino acid 2-amino-2-methylpropanoic acid, introduces a sterically hindered environment that can influence the stereochemistry of subsequent reactions and impart conformational constraints on the final product. nih.gov This makes it a valuable precursor for the synthesis of novel bioactive compounds and complex organic structures where specific three-dimensional arrangements are desired. evitachem.comnih.gov

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC7H13NO3 uni.lu
Monoisotopic Mass159.08954 Da uni.lu
IUPAC Name2-[acetyl(methyl)amino]-2-methylpropanoic acid uni.lu
SMILESCC(=O)N(C)C(C)(C)C(=O)O uni.lu

In the Development of Novel Ligands for Metal Complexation

While specific studies detailing the use of this compound as a ligand are not extensively documented, its structure suggests significant potential for metal complexation. Propanoic acid derivatives, in general, are known to form stable complexes with a variety of metal ions. nih.govresearchgate.net The molecule possesses two potential coordination sites: the carboxylate group (once deprotonated) and the carbonyl oxygen of the amide group. This arrangement could allow it to act as a bidentate chelating ligand, forming a stable five-membered ring with a central metal ion. Research on analogous molecules has demonstrated that such coordination is feasible and leads to the formation of novel metal complexes with diverse chemical and physical properties. nih.govresearchgate.netsciencescholar.us

Table 2: Potential Coordination Sites for Metal Complexation
Functional GroupAtomRole in Coordination
Carboxylate (-COO⁻)OxygenPrimary anionic binding site
Amide (-C=O)OxygenSecondary neutral donor site

As a Model Compound for Studies of N-Acylated Amino Acid Chemistry

N-acylated amino acids (NAAAs) are a broad class of biologically important molecules involved in various signaling pathways. nih.govmdpi.com Understanding their fundamental chemistry is crucial. This compound serves as an excellent model compound for such studies due to several key features. Firstly, the absence of a hydrogen atom on the α-carbon prevents reactions at this site, such as enolization or racemization, thereby isolating the chemistry of the functional groups. mdpi.com Secondly, the N-methylation of the amide bond eliminates the possibility of hydrogen bonding at the nitrogen atom, simplifying conformational analysis and focusing studies on the properties of a tertiary amide linkage. researchgate.net This allows researchers to investigate the intrinsic reactivity, stability, and physicochemical properties of the N-acyl group and its influence on the adjacent carboxylic acid without confounding variables. researchgate.net

Role in the Synthesis of Peptide Mimetics and Peptoid-like Structures

A significant application of this compound is in the field of medicinal chemistry, specifically in the design of peptide mimetics. Peptides often suffer from poor stability against enzymatic degradation and low bioavailability. researchgate.netpeptide.com Two common strategies to overcome these limitations are the incorporation of α,α-disubstituted amino acids and the N-methylation of peptide bonds. researchgate.netacs.org this compound embodies both of these features.

α,α-Disubstitution : The gem-dimethyl group at the α-carbon severely restricts the conformational freedom of the molecular backbone. nih.govresearchgate.net When incorporated into a peptide chain, this feature helps to lock the peptide into a specific secondary structure, such as a 3(10)-helix, which can be crucial for biological activity. nih.govresearchgate.net

N-Methylation : The N-methyl group on the amide bond makes the adjacent peptide bond resistant to cleavage by proteases. nih.govmerckmillipore.com This modification also enhances the lipophilicity of the peptide, which can improve its ability to cross cell membranes. researchgate.net

By acting as a building block, this compound allows for the synthesis of peptide-like structures with enhanced stability and controlled conformations, which are key characteristics of successful peptide mimetics. nih.govbiosyn.com

Table 3: Comparison of Natural Peptide vs. Mimetic with this compound Moiety
PropertyNatural Peptide SegmentMimetic Segment
α-Carbon Substitutionα-Hydrogengem-Dimethyl group
Conformational FreedomHighHighly Restricted nih.gov
Amide Bond TypeSecondary (-CO-NH-)Tertiary (-CO-N(CH₃)-)
Proteolytic StabilitySusceptibleIncreased Resistance nih.govmerckmillipore.com

Utilization in Material Science Applications (excluding human-related applications)

While the compound is listed commercially as a "Material Building Block," specific, well-documented applications in material science are not prevalent in current literature. lab-chemicals.com However, based on its structure, its potential can be inferred. The bifunctional nature of the molecule, containing both a carboxylic acid and a stable amide, could theoretically allow it to be used as a monomer in the synthesis of specialty polymers like polyamides or polyesters. The bulky gem-dimethyl group would likely result in materials with altered physical properties, such as increased rigidity, higher glass transition temperatures, and modified solubility compared to polymers made from simpler building blocks.

As a Probe for Investigating Biological Pathways (focus on chemical mechanism, not clinical outcomes)

Chemical probes are small molecules used to study and characterize biological systems, such as proteins or entire metabolic pathways. nih.gov this compound has the potential to be used as such a probe for pathways involving N-acylated amino acids. mdpi.com Due to its enhanced stability against enzymatic degradation, it can act as a non-metabolizable analog. nih.gov For instance, if an enzyme or receptor specifically recognizes NAAAs, this compound could be used to probe the binding site's chemical and steric environment without being consumed by the enzyme. This allows for the study of binding kinetics and competitive inhibition, providing insight into the chemical mechanism of the biological target. Its rigid conformation can also help elucidate the specific structural requirements for binding and recognition within a biological pathway. nih.gov

Q & A

Q. Q1. What synthetic methodologies are recommended for 2-methyl-2-(N-methylacetamido)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves amidation reactions between methylacryloyl chloride and methylamino-propanoic acid derivatives. Key steps include:

  • Base-catalyzed coupling : Use triethylamine or DMAP to facilitate nucleophilic substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity .
  • Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .
    For optimization, employ computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error experimentation .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the N-methylacetamido group (δ ~2.8–3.1 ppm for N–CH3_3) and carboxylic acid proton (δ ~12 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and amide I/II bands (~1650 cm1^{-1} and ~1550 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 188.1) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in crystallographic vs. computational structural data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility:

  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
  • DFT calculations : Compare optimized gas-phase geometries with experimental crystal structures to identify solvent-induced distortions .
  • Dynamic NMR : Probe temperature-dependent conformational changes in solution .

Q. Q4. What strategies mitigate steric hindrance during functionalization of the N-methylacetamido group?

Methodological Answer: The bulky N-methyl group limits reactivity. Solutions include:

  • Protecting group strategies : Temporarily mask the carboxylic acid (e.g., methyl ester formation) to reduce steric clash .
  • Microwave-assisted synthesis : Enhance reaction kinetics under high-temperature, short-duration conditions .
  • Catalytic systems : Use Pd or Cu catalysts for selective C–N coupling without disturbing the acetamido moiety .

Q. Q5. How can machine learning models predict the biological activity of this compound?

Methodological Answer:

  • Feature selection : Use molecular descriptors (e.g., logP, polar surface area) and docking scores (e.g., binding affinity to target enzymes) .
  • Data curation : Train models on structurally similar compounds (e.g., phenylalanine derivatives) with known bioactivity .
  • Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition studies using fluorescence-based assays) .

Q. Q6. What experimental and computational approaches elucidate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and analyze products via LC-MS .
  • Metabolite prediction : Use in silico tools (e.g., BioTransformer) to simulate Phase I/II metabolism .
  • Isotopic labeling : Track 13C^{13}C-labeled analogs in cell cultures to identify stable metabolites .

Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies between theoretical and experimental pKa values?

Methodological Answer:

  • Solvent correction : Apply COSMO-RS models to adjust computational pKa for aqueous vs. non-aqueous environments .
  • Potentiometric titration : Validate experimental pKa in buffered solutions (e.g., pH 2–12) with ionic strength control .
  • Hybrid QM/MM simulations : Account for explicit solvent molecules in calculations .

Q. Q8. Why might biological assay results vary across studies, and how can this be standardized?

Methodological Answer: Variability arises from:

  • Cell line differences : Use authenticated cell lines (e.g., HEK293 or HepG2) and report passage numbers .
  • Assay conditions : Standardize buffer pH, temperature, and incubation times (e.g., 37°C, 5% CO2_2) .
  • Positive controls : Include known modulators (e.g., ibuprofen for COX inhibition assays) to calibrate responses .

Structural and Functional Insights

Q. Q9. What role does the N-methylacetamido group play in modulating lipophilicity and membrane permeability?

Methodological Answer:

  • logP measurements : Compare experimental octanol-water partition coefficients with/without the N-methyl group .
  • PAMPA assays : Quantify passive diffusion across artificial membranes .
  • MD simulations : Model bilayer penetration using CHARMM or GROMACS force fields .

Q. Q10. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?

Methodological Answer:

  • SAR studies : Systematically modify the methyl or acetamido groups and screen against target panels .
  • Cryo-EM/X-ray crystallography : Resolve ligand-target complexes to guide rational design .
  • Off-target profiling : Use kinome-wide or GPCR-focused binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.